molecular formula C10H20O B8281032 1-(2-Methyl-allyloxy)-hexane

1-(2-Methyl-allyloxy)-hexane

Cat. No.: B8281032
M. Wt: 156.26 g/mol
InChI Key: ZNFGHVDQZWPWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-allyloxy)-hexane is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-(2-methylprop-2-enoxy)hexane

InChI

InChI=1S/C10H20O/c1-4-5-6-7-8-11-9-10(2)3/h2,4-9H2,1,3H3

InChI Key

ZNFGHVDQZWPWQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC(=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 3000 mL reaction flask was charged 1-hexanol (500 g, 4.9 mol), a 40% by weight in water solution of tetrabutyl ammonium hydroxide (65 g, 0.10 mol), and a 50% by weight solution of NaOH (480 g, 6.6 mol). The mixture was heated to 70° C. and 3-chloro-2-propene (530 g, 5.9 mol) was fed into the reaction over 3 hours. The reaction was aged for 7 hours at 70° C., and then cooled to room temperature. The reaction was quenched with 800 mL of water, and the layers separated. The organic layer washed with 800 mL water and 800 mL of brine. The crude product was purified by distillation to give 550 g of ether, a 72% yield.
Quantity
500 g
Type
reactant
Reaction Step One
Name
tetrabutyl ammonium hydroxide
Quantity
65 g
Type
reactant
Reaction Step Two
Name
Quantity
480 g
Type
reactant
Reaction Step Three
Quantity
530 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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